molecular formula C14H18BN3O2 B1391047 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1163706-77-1

2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1391047
CAS No.: 1163706-77-1
M. Wt: 271.12 g/mol
InChI Key: QABHFJLOSGQKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic molecule that contains an imidazole ring and a pyridine ring, both of which are common structures in many biologically active compounds. The presence of the boron-containing dioxaborolane group suggests that this compound might be used in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds in organic synthesis .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis and Characterization : Imidazo[1,2-a]pyridine derivatives, including those similar to the specified compound, have been synthesized and characterized, revealing their importance in chemical fields as core fragments of various drug molecules. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a related compound, was accomplished through coupling reactions, demonstrating the feasibility of complex synthesis involving imidazole and pyridine derivatives (Chen et al., 2021).

  • Crystal Structure and DFT Studies : Studies involving compounds with structural similarities, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have provided insights into the crystal structure and molecular dynamics of such compounds. These investigations enhance understanding of the molecular properties through techniques like X-ray diffraction and Density Functional Theory (DFT) (Liao et al., 2022).

  • Molecular Electrostatic Potential Analysis : Research on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which share functional groups with the specified compound, includes DFT analysis to investigate molecular electrostatic potential and physicochemical properties. This type of study provides a deeper understanding of the electronic properties and stability of such compounds (Huang et al., 2021).

Molecular Orbital Analysis and Reactivity Studies

  • Frontier Molecular Orbital (FMO) Analysis : Research into the vibrational properties of similar compounds, such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, includes FMO analysis to understand charge transfer interactions. This type of research contributes to knowledge about the reactivity and potential applications of these compounds in various fields (Chen et al., 2021).

  • Reactivity and Stability Assessments : The study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of the specified compound, helps in understanding structural differences and their impact on chemical reactivity and stability. Such assessments are crucial for predicting the behavior of these compounds in various reactions and applications (Sopková-de Oliveira Santos et al., 2003).

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediates : Compounds like 3-pyrimidinylpyrazolo[1,5-a]pyridine, synthesized through Suzuki coupling involving similar dioxaborolane groups, demonstrate the utility of such compounds as intermediates in the synthesis of medicinally important compounds. This highlights the potential application of the specified compound in pharmaceutical research and development (Bethel et al., 2012).

Properties

IUPAC Name

2-imidazol-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(17-11)18-9-8-16-10-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABHFJLOSGQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671311
Record name 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163706-77-1
Record name 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.